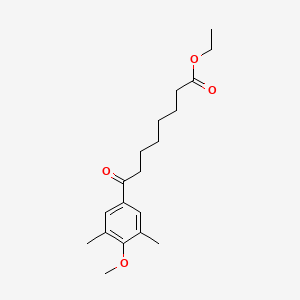

Ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely include a long carbon chain characteristic of esters, with a phenyl group (a ring of carbon atoms) attached. The phenyl group appears to have two methyl groups and one methoxy group attached to it .Chemical Reactions Analysis

Esters undergo a number of reactions, the most notable of which is hydrolysis, especially under acidic or basic conditions . Under acidic conditions, esters react with water to form carboxylic acids and alcohols . Under basic conditions, a similar reaction occurs, but it produces a carboxylate salt instead of a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the length of the carbon chain, the presence and position of functional groups, and the overall shape and size of the molecule .Applications De Recherche Scientifique

Synthesis and Structural Assignments in Organic Chemistry

Ethyl 2,4-dioxooctanoate, a related compound, has been studied for its role in the synthesis of pyrazole derivatives. Ashton and Doss (1993) demonstrated the selective protection of ethyl 2,4-dioxooctanoate and its reaction with phenylhydrazine hydrochloride to produce specific pyrazole derivatives. This work highlights the potential of related compounds in regioselective synthesis and structural assignments in organic chemistry (Ashton & Doss, 1993).

Organophosphorus Compounds Research

Pedersen and Lawesson (1974) explored the reactivity of 3-oxo esters, including compounds structurally similar to ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate, with organophosphorus compounds. Their research provides insights into the synthesis of dithiole-thiones and oxazaphosphorine derivatives, demonstrating the relevance of such compounds in the study of organophosphorus chemistry (Pedersen & Lawesson, 1974).

Photoassisted Fenton Reaction in Environmental Chemistry

Research by Pignatello and Sun (1995) on the photoassisted Fenton reaction for the decomposition of organic compounds in water could be indirectly related to the study of ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate. Although not directly involving this specific compound, the study highlights the importance of such research in understanding the environmental degradation of complex organic molecules (Pignatello & Sun, 1995).

Applications in Material Science

In material science, the synthesis and copolymerization of trisubstituted ethylenes, including some structurally related to ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate, have been explored. Studies by Kaffey et al. (2020) and Byk et al. (2021) focused on the synthesis and copolymerization of these ethylenes with styrene, indicating the potential use of such compounds in the development of new polymeric materials (Kaffey et al., 2020); (Byk et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 8-(4-methoxy-3,5-dimethylphenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-5-23-18(21)11-9-7-6-8-10-17(20)16-12-14(2)19(22-4)15(3)13-16/h12-13H,5-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOSYQOVJSWRAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C(=C1)C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645535 |

Source

|

| Record name | Ethyl 8-(4-methoxy-3,5-dimethylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate | |

CAS RN |

898751-14-9 |

Source

|

| Record name | Ethyl 4-methoxy-3,5-dimethyl-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(4-methoxy-3,5-dimethylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

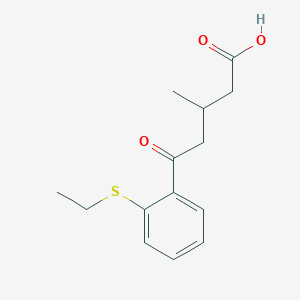

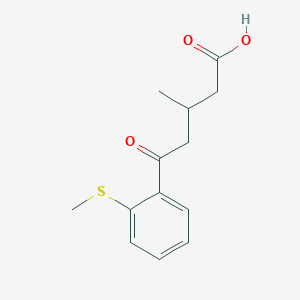

![4-[2-(Methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325792.png)

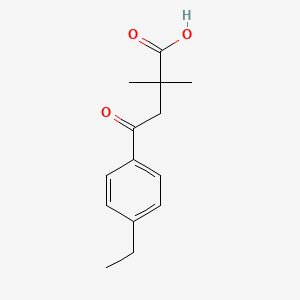

![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)

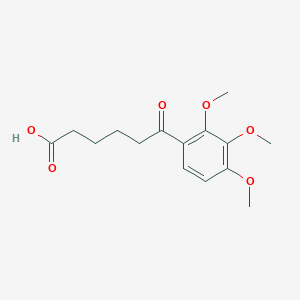

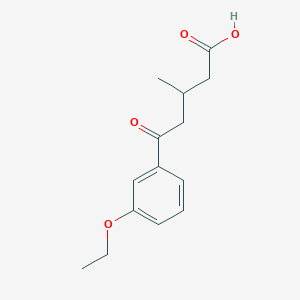

![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)

![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)